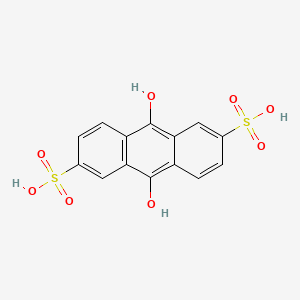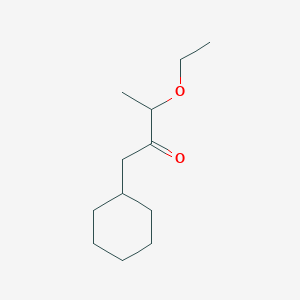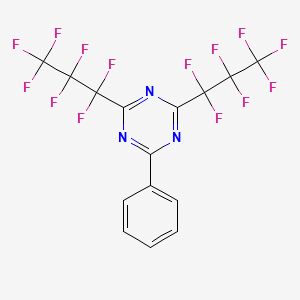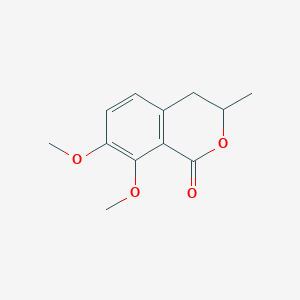
Pyrenetetrasulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrenetetrasulfonic acid, specifically 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt, is a derivative of pyrene. It is known for its high fluorescence characteristics, making it a valuable compound in various scientific applications. This compound is highly water-soluble and exhibits excellent chemical stability and fluorescence intensity at extremely low concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrenetetrasulfonic acid can be synthesized via a one-step sulfonating reaction. In this method, pyrene is dissolved in a solvent such as dichloroethane, and liquid sulfur trioxide is used for sulfonation. The resulting mixture is then added to ice water to prepare a this compound solution. This solution is subsequently neutralized with sodium hydroxide to form the tetrasodium salt .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the sulfonation reaction and subsequent neutralization. The final product is then purified and crystallized to obtain the tetrasodium salt in high purity .
Chemical Reactions Analysis
Types of Reactions
Pyrenetetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydroxy derivatives .
Scientific Research Applications
Pyrenetetrasulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting trace amounts of metal ions, such as ferric ions.
Biology: Employed in studying protein-protein interactions through cation-π interactions.
Medicine: Utilized in developing fluorescent tracers for medical diagnostics.
Industry: Applied in the production of water-soluble invisible inks for anti-counterfeiting applications.
Mechanism of Action
The primary mechanism of action of pyrenetetrasulfonic acid is its strong fluorescence emission when excited by ultraviolet light. This property makes it exceptionally useful as a fluorescent tracer or probe. The fluorescence quenching by metal ions, such as ferric ions, is a key aspect of its mechanism, allowing it to be used in detecting trace amounts of these ions .
Comparison with Similar Compounds
Similar Compounds
Trisodium 8-hydroxypyrene-1,3,6-trisulfonate: Another pyrene derivative with similar fluorescence properties.
Tetrasodium 1,3,6,8-pyrenetetrasulfonate hydrate: A hydrate form of pyrenetetrasulfonic acid with similar applications.
Uniqueness
This compound stands out due to its high fluorescence intensity at extremely low concentrations and its excellent water solubility. These properties make it more effective as a fluorescent tracer compared to other similar compounds .
Properties
CAS No. |
74998-39-3 |
|---|---|
Molecular Formula |
C16H10O12S4 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
pyrene-1,2,3,4-tetrasulfonic acid |
InChI |
InChI=1S/C16H10O12S4/c17-29(18,19)10-6-8-3-1-2-7-4-5-9-12(11(7)8)13(10)15(31(23,24)25)16(32(26,27)28)14(9)30(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28) |
InChI Key |
GEMJZZWKASRCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=C(C(=C(C(=C34)C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)



![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)




![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)

